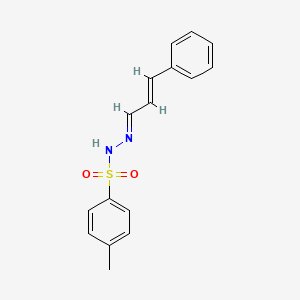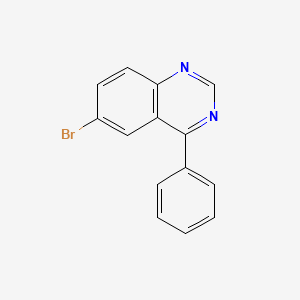
4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide
説明
4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBH is a sulfonohydrazide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the regulation of neurotransmitters. This compound has also been found to inhibit the activity of proteins such as tubulin, which is involved in cell division, and histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has been found to induce cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. In addition, this compound has been found to modulate the expression of various genes involved in cancer progression, such as Bcl-2, p53, and caspase-3.
実験室実験の利点と制限
4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be synthesized using various methods, and it is stable under various conditions, making it suitable for use in various experiments. This compound is also versatile and can be used in various fields, including medicinal chemistry, material science, and analytical chemistry. However, the limitations of this compound include its potential toxicity and lack of specificity. This compound has been found to exhibit cytotoxic effects at high concentrations, and it may also inhibit the activity of non-target proteins and enzymes.
将来の方向性
There are several future directions for the study of 4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential applications in various fields. The synthesis of this compound using green chemistry methods, such as solvent-free and microwave-assisted methods, can be explored to reduce the environmental impact of its synthesis. The identification of the specific targets and mechanisms of action of this compound can provide insights into its potential therapeutic applications and facilitate the development of more specific and effective drugs. The evaluation of the potential applications of this compound in various fields, such as material science and analytical chemistry, can lead to the development of new materials and analytical methods.
合成法
4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide can be synthesized using various methods, including the reaction between 4-methylbenzenesulfonylhydrazide and cinnamaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction between 4-methylbenzenesulfonylhydrazide and chalcone in the presence of a base such as potassium hydroxide. The synthesis of this compound has also been achieved using microwave irradiation, which has been found to be a more efficient and environmentally friendly method.
科学的研究の応用
4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit anticancer, antitubercular, and antifungal activities. In material science, this compound has been used as a ligand in the synthesis of metal complexes that exhibit luminescent and magnetic properties. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
特性
IUPAC Name |
4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-14-9-11-16(12-10-14)21(19,20)18-17-13-5-8-15-6-3-2-4-7-15/h2-13,18H,1H3/b8-5+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCQVMWEPIPJX-WUSSVBECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7318-33-4 | |
| Record name | Cinnamaldehyde tosylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-N'-(3-PHENYL-2-PROPENYLIDENE)BENZENESULFONOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5358831.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![7-fluoro-2-methyl-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5358851.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)


![3-({4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5358881.png)
![4-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5358896.png)
![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
